molecular formula C24H18N4O2 B2644988 2-(4-Ethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1207032-34-5

2-(4-Ethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2644988
CAS No.: 1207032-34-5
M. Wt: 394.434
InChI Key: WXEJJBBOVLKXNT-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an ethyl-substituted phenyl group, a pyridinyl-substituted oxadiazole ring, and a dihydroisoquinolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions.

    Coupling with the pyridinyl group: The oxadiazole intermediate is then coupled with a pyridinyl derivative using a palladium-catalyzed cross-coupling reaction.

    Formation of the dihydroisoquinolinone core: The final step involves the cyclization of the intermediate with an appropriate precursor to form the dihydroisoquinolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-Ethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
  • 2-(4-Propylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Uniqueness

2-(4-Ethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

2-(4-ethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2/c1-2-16-9-11-18(12-10-16)28-15-21(19-7-3-4-8-20(19)24(28)29)23-26-22(27-30-23)17-6-5-13-25-14-17/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEJJBBOVLKXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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